5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one
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Overview
Description
5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound with an intriguing structure. Let’s break it down:
Cycloocta[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one: This compound consists of a cyclooctane ring fused with a thieno-triazine ring system. The “4(3H)-one” part indicates a ketone group at position 4.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound. One efficient method involves the following steps:
Construction of the Thieno-Triazine Ring: Start with a suitable precursor (e.g., 2-aminothiophene) and cyclize it with a triazine derivative (e.g., cyanuric chloride) to form the thieno-triazine ring.
Hydrogenation: Reduce the double bonds in the thieno-triazine ring using hydrogen gas and a suitable catalyst to obtain the hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves scalable reactions and purification techniques.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can convert the ketone group to a hydroxyl group or other functional groups.
Substitution: Substituents can be introduced at different positions on the ring system.
Hydrogenation: Hydrogen gas (H₂) and a metal catalyst (e.g., palladium on carbon) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Scientific Research Applications
This compound finds applications in diverse fields:
Medicine: Investigated for antimalarial activity.
Chemistry: Serves as a scaffold for drug development.
Industry: Potential use in materials science and catalysis.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
While unique, it shares features with related compounds:
Thieno[3,2-c]pyridines: Similar heterocyclic systems.
7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles: Fused indole derivatives.
Properties
Molecular Formula |
C11H13N3OS |
---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
8-thia-4,5,6-triazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C11H13N3OS/c15-10-9-7-5-3-1-2-4-6-8(7)16-11(9)13-14-12-10/h1-6H2,(H,12,13,15) |
InChI Key |
YUVRFHLGJYPEST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C3=C(S2)N=NNC3=O |
Origin of Product |
United States |
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